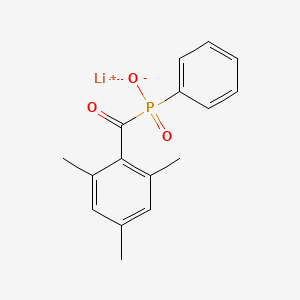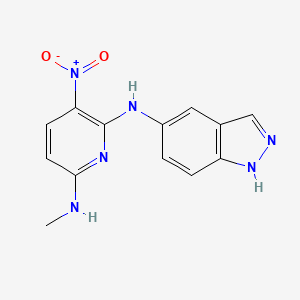
Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ラポナイトは、スメクタイト粘土ファミリーに属する合成層状ケイ酸塩です。これは、ナトリウム、マグネシウム、リチウム、およびケイ酸イオンで構成されています。ラポナイトは、高表面積、膨潤容量、および水中で安定なコロイド分散液を形成する能力などの独自の特性で知られています。 これらの特性は、科学研究や産業におけるさまざまな用途に魅力的な材料となっています .
作用機序
ラポナイトの作用機序は、主にイオン交換、吸着、インターカレーションを通じてさまざまな分子と相互作用する能力に基づいています。これらの相互作用は、ラポナイトの高い表面積と電荷密度によって促進されます。薬物送達用途では、ラポナイトは治療薬を制御された方法で吸着および放出でき、そのバイオアベイラビリティと有効性を高めます。 組織工学では、ラポナイトは細胞接着と増殖のための支持基質を提供し、組織再生を促進します .
類似の化合物との比較
ラポナイトは、モンモリロナイトやヘクトライトなどの他のスメクタイト粘土とよく比較されます。これらの粘土はすべて類似の層状構造とイオン交換能力を共有していますが、ラポナイトにはいくつかのユニークな特徴があります:
粒子サイズ: ラポナイト粒子は、モンモリロナイトやヘクトライトと比較して小さく、サイズがより均一です。
膨潤容量: ラポナイトは、より高い膨潤容量を示し、水中でより安定なコロイド分散液を形成します。
類似の化合物には、モンモリロナイト、ヘクトライト、ベントナイトなどがあり、これらの化合物も層状構造とイオン交換特性のためにさまざまな用途で使用されています .
生化学分析
Biochemical Properties
Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate plays a crucial role in biochemical reactions, particularly in the polymerization of hydrogels or other polymeric materials . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a photoinitiator. The improved polymerization kinetics enable cell encapsulation at reduced initiator concentration and longer wavelength light, which has been shown to reduce initiator toxicity and increase cell viability .
Molecular Mechanism
This compound initiates free radical chain polymerization upon light exposure . The free radicals produced under these conditions are potentially cytotoxic and mutagenic . These photo-generated free radicals are highly-reactive but short-lived .
準備方法
ラポナイトは、水熱プロセスによって合成されます。その合成に使用される主要な原料は、ケイ酸ナトリウム、硫酸マグネシウム、およびフッ化リチウムです。反応は通常、高温高圧で起こり、ラポナイト結晶の形成をもたらします。ラポナイトの工業生産には、特定の割合で原料を混合し、オートクレーブで加熱して結晶成長を促進することが含まれます。 生成された製品は、洗浄、ろ過、乾燥して最終的なラポナイト粉末が得られます .
化学反応の分析
ラポナイトは、イオン交換、吸着、インターカレーションなどのさまざまな化学反応を起こします。これらの反応は、さまざまな試薬や条件の存在によって影響を受けます。例えば:
イオン交換: ラポナイトは、層間カチオン(例:ナトリウム)をカルシウム、カリウム、またはアンモニウムなどの他のカチオンと交換できます。この反応は通常、目的のカチオンを含む水溶液中で行われます。
吸着: ラポナイトは、高表面積を有しており、さまざまな有機および無機分子を吸着できます。この特性は、汚染物質の除去や薬物送達などの用途で利用されています。
インターカレーション: ラポナイトは、その層間に有機分子またはポリマーをインターカレーションさせることができ、強化された特性を持つナノ複合材料の形成につながります.
科学的研究の応用
ラポナイトは、科学研究において幅広い用途があり、以下のようなものがあります:
化学: ラポナイトは、さまざまな化学プロセスにおける触媒担体、吸着剤、レオロジー改質剤として使用されます。
生物学: ラポナイトは細胞培養研究で使用され、細胞の増殖と分化のための生体適合性の足場を提供します。
医学: ラポナイトは、生体適合性があり、治療薬を制御された方法で放出できるため、薬物送達システム、創傷治癒材料、組織工学足場で使用されます。
類似化合物との比較
Laponite is often compared with other smectite clays, such as montmorillonite and hectorite. While all these clays share similar layered structures and ion exchange capacities, Laponite has several unique features:
Particle Size: Laponite particles are smaller and more uniform in size compared to montmorillonite and hectorite.
Swelling Capacity: Laponite exhibits higher swelling capacity and forms more stable colloidal dispersions in water.
Similar compounds include montmorillonite, hectorite, and bentonite, which are also used in various applications due to their layered structures and ion exchange properties .
特性
IUPAC Name |
lithium;phenyl-(2,4,6-trimethylbenzoyl)phosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P.Li/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14;/h4-10H,1-3H3,(H,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYQFRXNMVWASF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16LiO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate function as a photoinitiator?
A1: Upon exposure to UV or visible light, LAP undergoes photolysis, generating free radicals. These radicals initiate the polymerization of specific monomers, such as acrylates and methacrylates, leading to the formation of crosslinked hydrogel networks. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the advantages of using this compound over other photoinitiators in bioprinting applications?
A2: LAP exhibits several advantages:
- Water solubility: Enables homogeneous distribution within aqueous hydrogel precursors, crucial for bioprinting with sensitive cells. [, , , , , , , ]
- Fast curing kinetics: Allows for rapid gelation of bioinks, minimizing cell exposure to potentially harmful UV light and improving print fidelity. [, , , , , ]
- Controllable mechanical properties: The concentration of LAP influences the crosslinking density and thus the mechanical properties (e.g., stiffness, elasticity) of the resulting hydrogels. [, , , ]
- Compatibility with various biomaterials: LAP has been successfully used with a range of biopolymers, including gelatin methacryloyl (GelMA), hyaluronic acid, and pullulan, to create diverse bioinks. [, , , , , , , , ]
Q3: How does the concentration of this compound influence the properties of the final hydrogel?
A3: Higher LAP concentrations generally lead to:
- Faster gelation kinetics: Due to a higher concentration of radicals generated upon light exposure. [, ]
- Increased crosslinking density: Resulting in stiffer hydrogels with higher mechanical strength. [, , ]
- Potentially reduced swelling ratio: As the denser network limits water absorption. [, ]
Q4: How does this compound compare to Irgacure 2959 as a photoinitiator for bioprinting?
A4: Both LAP and Irgacure 2959 are commonly used photoinitiators in bioprinting, but they possess distinct characteristics:
- Faster curing kinetics, leading to improved print fidelity and reduced UV exposure for cells. [, , , , ]
- Water-soluble, enabling homogeneous distribution in aqueous solutions. [, , , , , , , ]
- Can potentially exhibit higher cytotoxicity at high concentrations. [, , , ]
- Slower curing kinetics, potentially leading to lower print fidelity and increased UV exposure for cells. [, , , , ]
- Less water-soluble, requiring organic solvents for dissolution, which can be cytotoxic. []
- Generally considered less cytotoxic than LAP, particularly at lower concentrations. [, , , ]
Q5: Is this compound cytotoxic?
A5: The cytotoxicity of LAP is dependent on its concentration and the duration of light exposure. While LAP itself exhibits low cytotoxicity in the absence of light, the free radicals generated upon UV or visible light exposure can be harmful to cells. Studies have shown that higher LAP concentrations and longer irradiation times lead to decreased cell viability. [, , , ]
Q6: How can the cytotoxic effects of this compound be mitigated in bioprinting applications?
A6: Several strategies can be employed:
- Optimizing LAP concentration: Determining the lowest effective concentration for efficient crosslinking while minimizing cell damage. [, , , ]
- Controlling irradiation time: Using the shortest possible exposure time to achieve adequate gelation while reducing free radical generation. [, , ]
- Employing scavengers: Introducing antioxidants or free radical scavengers into the bioink formulation to neutralize reactive species. []
- Exploring alternative photoinitiators: Using photoinitiators with lower cytotoxicity profiles or those activated by longer wavelengths of light (e.g., visible light), which are less damaging to cells. []
Q7: Are there any long-term effects of this compound exposure on cells or tissues?
A7: While several studies have investigated the short-term cytotoxicity of LAP, more research is needed to fully understand its long-term effects. Further investigations are crucial to assess its potential for mutagenicity, carcinogenicity, and other delayed adverse effects, particularly in the context of in vivo applications. []
Q8: What are the potential applications of this compound beyond bioprinting?
A8: Besides its prominent role in bioprinting, LAP's photocurable properties make it attractive for other biomedical applications, including:
- Drug delivery: Creating photopolymerizable hydrogels for controlled release of therapeutics. [, , ]
- Wound healing: Developing adhesive and antibacterial wound dressings with tailored degradation profiles. [, ]
- Tissue engineering: Fabricating scaffolds for various tissues, including cartilage, bone, and muscle. [, , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)

![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)
